molecular formula C17H15NO4 B568480 [2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate CAS No. 115227-92-4

[2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate

Cat. No.: B568480
CAS No.: 115227-92-4
M. Wt: 297.31
InChI Key: ZMVFPEUAJIBOPM-UHFFFAOYSA-N
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Description

[2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate is a complex organic compound that features both acetyloxy and hydroxyacetamide functional groups attached to a fluorenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate typically involves multiple steps, starting from commercially available precursors. One common method involves the acylation of 9H-fluoren-2-amine with acetic anhydride to introduce the acetyloxy group. This is followed by the hydroxylation of the resulting intermediate to form the hydroxyacetamide group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of advanced catalysts to optimize the reaction rates and yields. The industrial process would also focus on minimizing waste and ensuring the safety of the production environment.

Chemical Reactions Analysis

Types of Reactions

[2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyacetamide group to an amine.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines.

Scientific Research Applications

[2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate involves its interaction with specific molecular targets. The acetyloxy and hydroxyacetamide groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The fluorenyl moiety provides a rigid and planar structure that can intercalate with DNA or other biomolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 9H-Fluoren-2-yl isocyanate
  • 9,9-Bis(4-hydroxyphenyl) fluorene
  • 2,5-Bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene

Uniqueness

Compared to these similar compounds, [2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate is unique due to the presence of both acetyloxy and hydroxyacetamide groups. This dual functionality allows for a broader range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

CAS No.

115227-92-4

Molecular Formula

C17H15NO4

Molecular Weight

297.31

IUPAC Name

[2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate

InChI

InChI=1S/C17H15NO4/c1-11(19)22-10-17(20)18(21)14-6-7-16-13(9-14)8-12-4-2-3-5-15(12)16/h2-7,9,21H,8,10H2,1H3

InChI Key

ZMVFPEUAJIBOPM-UHFFFAOYSA-N

SMILES

CC(=O)OCC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)O

Synonyms

2-(Acetyloxy)-N-(9H-fluoren-2-yl)-N-hydroxyacetamide

Origin of Product

United States

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